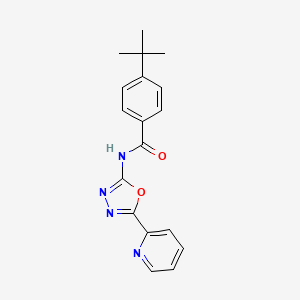
4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide” is an organic compound that contains several functional groups, including a tert-butyl group, a pyridin-2-yl group, a 1,3,4-oxadiazol-2-yl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The tert-butyl group is a bulky group that could influence the compound’s conformation . The pyridin-2-yl and 1,3,4-oxadiazol-2-yl groups are heterocyclic aromatic rings, which could participate in π-π stacking interactions .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the benzamide group could undergo hydrolysis to form benzoic acid and an amine . The pyridin-2-yl group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of aromatic rings could increase its stability and make it relatively nonpolar .Scientific Research Applications
Ligand in Nickel-Catalyzed Reactions
This compound can act as a ligand in nickel-catalyzed reactions. It is particularly useful in the synthesis of methylated alkanes and ketones through the methylation of unactivated alkyl halides and acid chlorides . This application is significant in organic synthesis, where the introduction of methyl groups can lead to the creation of new compounds with potential pharmaceutical applications.
Reductive Dimerization
The compound is also involved in nickel-catalyzed reductive dimerization reactions . This process is important for creating complex organic molecules from simpler ones, which can be a critical step in the synthesis of natural products and other valuable chemicals.
Allylic Defluorinative Reductive Cross-Coupling
Another application is in allylic defluorinative reductive cross-coupling reactions, where it serves as a ligand in the presence of nickel as a catalyst . This type of reaction is useful for forming carbon-carbon bonds, a fundamental transformation in organic chemistry with implications for drug development and materials science.
Chromatography and Mass Spectrometry
While not directly related to the compound , similar tert-butyl compounds are used in chromatography and mass spectrometry applications to enhance the efficiency and effectiveness of these analytical methods . The compound’s structural analogs may offer similar benefits in these fields.
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-tert-butyl-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-18(2,3)13-9-7-12(8-10-13)15(23)20-17-22-21-16(24-17)14-6-4-5-11-19-14/h4-11H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGTXNJMBJTWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2872602.png)
![Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2872605.png)

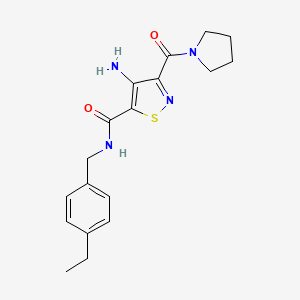
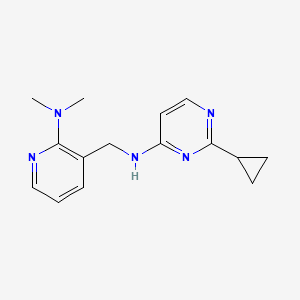

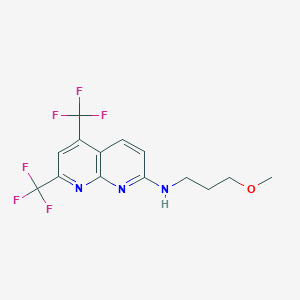
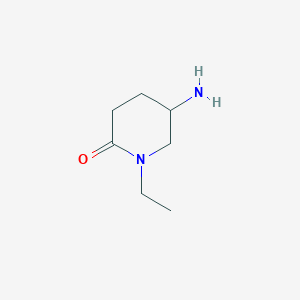
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2872613.png)
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2872614.png)
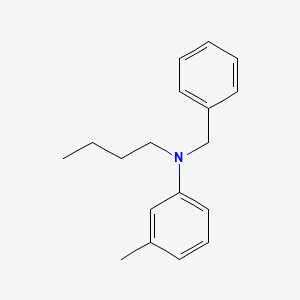
![N-(2,3-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872620.png)
![3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2872621.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872623.png)